1-(4-Chlorophenyl)but-3-en-1-amine
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Overview
Description
1-(4-Chlorophenyl)but-3-en-1-amine is an organic compound with the molecular formula C10H12ClN It is characterized by the presence of a chlorophenyl group attached to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)but-3-en-1-amine typically involves the reaction of 4-chlorobenzaldehyde with allylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of 1-(4-Chlorophenyl)butan-1-amine.
Substitution: Formation of various substituted phenylbutenyl amines depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)but-3-en-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)but-3-en-1-amine can be compared with other similar compounds such as:
1-(4-Bromophenyl)but-3-en-1-amine: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)but-3-en-1-amine: Contains a fluorine atom instead of chlorine.
1-(4-Methylphenyl)but-3-en-1-amine: Contains a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C10H12ClN |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 |
InChI Key |
SFOASJZIFJZSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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